3-(2-Hydroxy-5-tert-butylphenyl)pyrazole
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Overview
Description
3-(2-Hydroxy-5-tert-butylphenyl)pyrazole is an organic compound with the molecular formula C13H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole typically involves the reaction of 2-hydroxy-5-tert-butylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-5-tert-butylphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(2-Hydroxy-5-tert-butylphenyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-tert-Butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- 4-tert-Butyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-tert-Butyl-2-(1H-pyrazol-5-yl)phenol
Uniqueness
3-(2-Hydroxy-5-tert-butylphenyl)pyrazole is unique due to its specific structural features, such as the presence of a hydroxyl group and a tert-butyl group on the phenyl ring.
Properties
CAS No. |
288844-49-5 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-tert-butyl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)9-4-5-12(16)10(8-9)11-6-7-14-15-11/h4-8,16H,1-3H3,(H,14,15) |
InChI Key |
RJYXFXJVAAVCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=NN2 |
Origin of Product |
United States |
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